

Application Notes and Protocols for Polymer Staining Using Solvent Violet 13

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Solvent violet 13

Cat. No.: B083482

[Get Quote](#)

Introduction: Unveiling Polymer Morphology with Solvent Violet 13

Solvent Violet 13, a synthetically produced anthraquinone dye, serves as a potent tool for researchers and scientists in the visualization and analysis of polymer structures.[1][2][3] Its utility is rooted in its pronounced bluish-violet hue and its solubility in a range of organic solvents, which facilitates its incorporation into various polymer matrices.[3][4][5] This lipophilic dye is particularly effective for staining non-polar thermoplastics, including but not limited to polystyrene (PS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyesters (e.g., PET).[6][7][8][9]

These application notes provide a comprehensive guide for utilizing **Solvent Violet 13** in polymer staining protocols, with a focus on yielding high-contrast imaging for morphological studies. The protocols detailed herein are designed to be adaptable for a variety of polymer forms, from films and fibers to microparticles.

Chemical and Physical Properties of Solvent Violet 13

A thorough understanding of the physicochemical properties of **Solvent Violet 13** is paramount for its effective and safe application in any staining protocol.

Property	Value	Source(s)
Chemical Name	1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione	[10]
Synonyms	C.I. 60725, D&C Violet No. 2, Oil Violet, Macrolex Violet B	[1][7][11]
CAS Number	81-48-1	[12][13][14][15]
Molecular Formula	C ₂₁ H ₁₅ NO ₃	[5][10][15]
Molecular Weight	329.35 g/mol	[5][10][15]
Appearance	Bright bluish-violet powder	[9][16]
Melting Point	~189°C	[6][9]
Solubility	Insoluble in water; Soluble in acetone, benzene, toluene, xylene, dichloromethane, and DMF. Limited solubility in ethanol.	[1][3][4][5][6][14][17]
Heat Resistance	Up to 300-350°C in various plastics	[6][11][18]
Lightfastness	Good to excellent (Grade 7-8 on the Blue Wool Scale in PS)	[6][11]

Mechanism of Staining: A Tale of Solubility and Diffusion

The efficacy of **Solvent Violet 13** as a polymer stain is predicated on the principle of "like dissolves like." Being a non-polar, organic molecule, it readily partitions into the amorphous regions of thermoplastic polymers from a solvent carrier. The staining process involves the diffusion of the dye molecules from the staining solution into the polymer matrix. The rate and extent of this diffusion are influenced by several factors:

- **Polymer-Solvent-Dye Compatibility:** The choice of solvent is critical. An ideal solvent will not only fully solubilize the dye but also gently swell the polymer matrix, creating free volume for the dye molecules to penetrate without dissolving or damaging the polymer sample.
- **Temperature:** Elevated temperatures increase the kinetic energy of both the dye and the polymer chains, leading to faster diffusion rates and deeper penetration of the dye. However, the temperature must be kept below the glass transition temperature (Tg) of the polymer to prevent morphological changes.
- **Concentration Gradient:** A higher concentration of the dye in the staining solution will drive a faster diffusion into the polymer.

The interaction between **Solvent Violet 13** and the polymer is primarily governed by non-covalent forces, such as van der Waals interactions. The large, planar structure of the anthraquinone core allows for favorable stacking interactions within the polymer chains.

Safety and Handling

As a responsible laboratory practitioner, adherence to safety protocols is non-negotiable.

Solvent Violet 13, while not classified as acutely toxic, requires careful handling to minimize exposure and mitigate potential risks.

Potential Hazards:

- May cause eye irritation.[19]
- May cause an allergic skin reaction.[20]
- Harmful if swallowed, may cause stomach discomfort.[19]
- Inhalation of dust may cause respiratory irritation.[19]

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles.[19][20][21]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[19][21]

- Skin and Body Protection: Wear a laboratory coat.[21]
- Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[19][20]

Handling and Storage:

- Avoid generating dust.[19]
- Store in a cool, dry, well-ventilated area in a tightly sealed container.[19][22]
- Wash hands thoroughly after handling.[21]

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific polymer, its form (film, fiber, or microparticle), and the desired staining intensity.

Protocol 1: General Staining of Polymer Films and Fibers

This protocol is suitable for staining thin polymer films and individual fibers for subsequent microscopic analysis.

Materials:

- **Solvent Violet 13**
- Appropriate organic solvent (e.g., isopropanol, ethanol, toluene, or a mixture)
- Polymer sample (film or fibers)
- Glass slides and coverslips
- Beakers or petri dishes
- Forceps

- Microscope (brightfield or fluorescence)

Procedure:

- Preparation of Staining Solution (0.01% w/v):
 - Accurately weigh 10 mg of **Solvent Violet 13** powder.
 - Dissolve the dye in 100 mL of the chosen organic solvent. Gentle warming and sonication can aid in dissolution. Note: The optimal solvent will depend on the polymer being stained. Isopropanol is a good starting point for many common polymers.
- Staining:
 - Place the polymer sample in a beaker or petri dish.
 - Completely immerse the sample in the staining solution.
 - Incubate for 10-30 minutes at room temperature. For denser or more crystalline polymers, the incubation time may need to be extended, or the temperature slightly elevated (e.g., 40-50°C).
- Washing/Destaining:
 - Using forceps, remove the sample from the staining solution.
 - Briefly rinse the sample in a beaker of fresh, pure solvent for 1-2 minutes to remove excess surface-adsorbed dye. This step is crucial for achieving high-contrast images.
- Mounting and Visualization:
 - Place the stained and rinsed sample on a clean glass slide.
 - Add a drop of the washing solvent or a suitable mounting medium and place a coverslip over the sample.
 - Visualize under a brightfield or fluorescence microscope.

Protocol 2: Staining of Polymer Microparticles

This protocol is adapted for staining suspensions of polymer microparticles.

Materials:

- **Solvent Violet 13**
- Appropriate organic solvent
- Polymer microparticle suspension
- Microcentrifuge tubes
- Centrifuge
- Vortex mixer

Procedure:

- Preparation of Staining Solution (0.01% w/v):
 - Prepare the staining solution as described in Protocol 1.
- Staining:
 - Pellet the microparticles by centrifugation and remove the supernatant.
 - Resuspend the microparticles in the staining solution in a microcentrifuge tube.
 - Incubate for 15-45 minutes at room temperature with occasional vortexing to ensure uniform staining.
- Washing/Destaining:
 - Centrifuge the stained microparticle suspension to pellet the particles.
 - Carefully remove the supernatant containing excess dye.

- Resuspend the microparticles in fresh, pure solvent and vortex.
- Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the particles.

- Visualization:
 - After the final wash, resuspend the microparticles in a small volume of the desired solvent for microscopy.
 - Pipette a small aliquot of the suspension onto a glass slide, apply a coverslip, and visualize.

Visualization and Analysis

Brightfield Microscopy

Stained polymers can be readily visualized using a standard brightfield microscope. The dye will impart a distinct violet color to the polymer, allowing for the observation of its morphology, such as spherulitic structures in semi-crystalline polymers or the distribution of phases in a polymer blend.

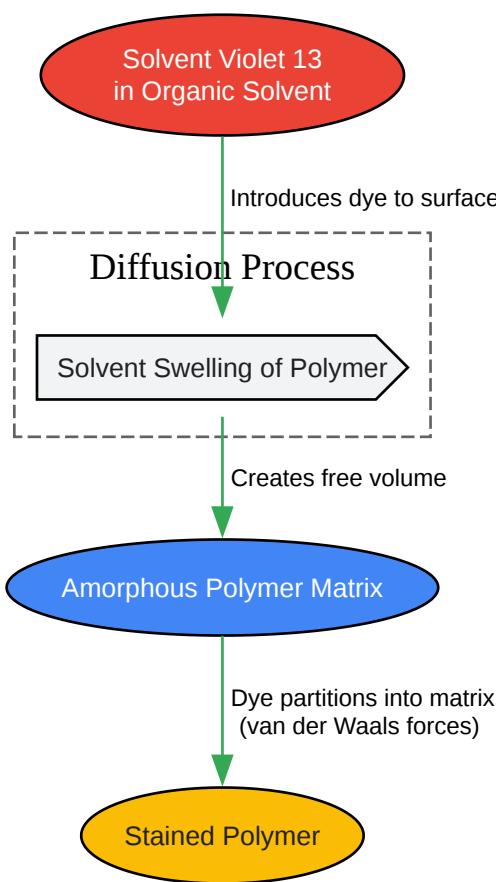
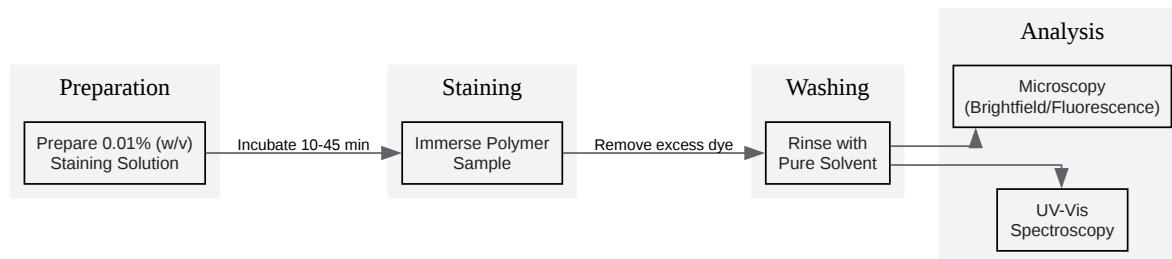
Fluorescence Microscopy

While detailed spectral data is not widely published, some sources refer to **Solvent Violet 13** as "Fluorescent Violet B," suggesting it possesses fluorescent properties.[23][24] Based on the anthraquinone structure, it is likely to be excited by light in the green to yellow range of the spectrum, with emission in the orange to red region.

Recommended Starting Parameters for Fluorescence Microscopy:

- Excitation Filter: 540-580 nm
- Emission Filter: > 600 nm

Note: These are estimated ranges. It is highly recommended to determine the optimal excitation and emission wavelengths experimentally using a spectrophotometer.



Quantitative Analysis using UV-Vis Spectroscopy

The amount of **Solvent Violet 13** absorbed by a polymer can be quantified using UV-Visible spectroscopy. This involves creating a calibration curve of the dye in a suitable solvent and then measuring the absorbance of a solution obtained by extracting the dye from the stained polymer.

Procedure for Quantification:

- Prepare Standard Solutions: Create a series of **Solvent Violet 13** solutions of known concentrations (e.g., 1, 2, 5, 10, 20 $\mu\text{g/mL}$) in a suitable solvent (e.g., dichloromethane or toluene).
- Generate Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Solvent Violet 13** in that solvent. Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line.
- Dye Extraction:
 - Take a known mass of the stained and washed polymer.
 - Dissolve the stained polymer in a known volume of a suitable solvent that is also a good solvent for the dye (e.g., dichloromethane).
- Measure Absorbance: Measure the absorbance of the resulting solution at the λ_{max} .
- Calculate Dye Concentration: Use the equation from the calibration curve to determine the concentration of the dye in the extraction solvent. From this, the total mass of the dye in the polymer can be calculated.

Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the **Solvent Violet 13** staining mechanism.

References

- Koch Color. (2015). Safety Data Sheet: C.I. **Solvent Violet 13**.
- Precise Color. (n.d.). China **Solvent Violet 13** / CAS 81-48-1 factory and manufacturers.
- Ranbar Dyestuff. (n.d.). **Solvent Violet 13** – Ranbar Violet B Anthraquinone Dye.

- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). **Solvent Violet 13**.
- Pylam Dyes. (n.d.). **Solvent Violet 13**.
- Xcolor Pigment. (n.d.). **Solvent violet 13**|CAS NO.81-48-1.
- Crownpigment. (n.d.). **Solvent Violet 13**: High-Performance Dye for Plastics, Resins, and Fibers.
- Jinan Ogilvy Chemical Co., Ltd. (n.d.). **Solvent Violet 13**.
- Wikipedia. (n.d.). **Solvent Violet 13**.
- chemeurope.com. (n.d.). **Solvent Violet 13**.
- Ranbar Dyestuff. (n.d.). Macrolex Violet B Gran— **Solvent Violet 13** Dye for Plastics.
- Hangzhou Mida Chemical Co.,Ltd. (n.d.). **Solvent Violet 13**.
- PubChem. (n.d.). **Solvent Violet 13**.
- Google Patents. (n.d.). CN105237417A - Synthetic method for **solvent violet 13**.
- ORIEN CHEMICAL CO., LTD. (n.d.). **Solvent Violet 13** CAS: 81-48-1 Dyes for Plastic Polymer Masterbatch.
- Baoxu Chemical. (n.d.). solvent dye violet 13(b), CAS 81-48-1 Mfg.
- World dye variety. (2012). **Solvent Violet 13**.
- Synthesia. (n.d.). OSTAPLAST VIOLET B.
- Crownpigment. (n.d.). Choosing the Right Violet Dye for Plastics: A Guide to **Solvent Violet 13**.
- Google Patents. (n.d.). CN105237417B - Synthetic method for **solvent violet 13**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Solvent Violet 13 - Wikipedia [en.wikipedia.org]
- 2. Solvent_Violet_13 [chemeurope.com]
- 3. Page loading... [guidechem.com]
- 4. CorSol® 3013 Solvent Violet 13 | Fineland Chem [finelandchem.com]
- 5. Solvent Violet 13 – Ranbar Violet B Anthraquinone Dye [ranbarr.com]
- 6. China Solvent Violet 13 / CAS 81-48-1 factory and manufacturers | Precise Color [precisechem.com]

- 7. epsilonpigments.com [epsilonpigments.com]
- 8. nbinno.com [nbinno.com]
- 9. Solvent Violet 13 [jnogilvychem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Macrolex Violet B Gran– Solvent Violet 13 Dye for Plastics [ranbarr.com]
- 12. aksci.com [aksci.com]
- 13. pylamdyes.com [pylamdyes.com]
- 14. Solvent violet 13|CAS NO.81-48-1 [xcolorpigment.com]
- 15. Solvent Violet 13 CAS: 81-48-1 Dyes for Plastic Polymer Masterbatch - Solvent Violet 13, Solvent Violet | Made-in-China.com [m.made-in-china.com]
- 16. additivesforpolymer.com [additivesforpolymer.com]
- 17. worlddyeviariety.com [worlddyeviariety.com]
- 18. nbinno.com [nbinno.com]
- 19. cncolorchem.com [cncolorchem.com]
- 20. echemi.com [echemi.com]
- 21. kochcolor.com [kochcolor.com]
- 22. Page loading... [guidechem.com]
- 23. CN105237417A - Synthetic method for solvent violet 13 - Google Patents [patents.google.com]
- 24. CN105237417B - Synthetic method for solvent violet 13 - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Polymer Staining Using Solvent Violet 13]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083482#using-solvent-violet-13-for-polymer-staining-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com